molecular formula C14H22O3 B14227369 Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl CAS No. 830345-73-8

Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl

Cat. No.: B14227369
CAS No.: 830345-73-8
M. Wt: 238.32 g/mol
InChI Key: HIPLOGXOILCLMA-UHFFFAOYSA-N
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Description

Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is an organic compound characterized by the presence of a hydroperoxide group attached to a 4-methoxyphenyl ring and a 1,1,2-trimethylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl typically involves the oxidation of 4-(4-methoxyphenyl)-1,1,2-trimethylbutane. One common method is the use of hydrogen peroxide in the presence of a catalyst such as N-hydroxyphthalimide (NHPI). The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to achieve high yields of the hydroperoxide product .

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are selected based on their availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl undergoes various chemical reactions, including:

    Oxidation: The hydroperoxide group can be further oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction of the hydroperoxide group can yield alcohols.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and catalysts like NHPI.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanone.

    Reduction: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential therapeutic effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure with a methoxyphenyl group but different functional groups.

    4-Methoxyphenylacetone: Contains a methoxyphenyl group and a ketone functional group.

    4-Methoxyphenylhydrazine: Features a methoxyphenyl group and a hydrazine functional group.

Uniqueness

Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is unique due to its hydroperoxide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to generate ROS and interact with various molecular targets sets it apart from other similar compounds .

Properties

CAS No.

830345-73-8

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-(4-hydroperoxy-3,4-dimethylpentyl)-4-methoxybenzene

InChI

InChI=1S/C14H22O3/c1-11(14(2,3)17-15)5-6-12-7-9-13(16-4)10-8-12/h7-11,15H,5-6H2,1-4H3

InChI Key

HIPLOGXOILCLMA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)C(C)(C)OO

Origin of Product

United States

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